![molecular formula C40H79NO5 B11927076 heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle delivery systems for mRNA vaccine delivery . This compound is characterized by its long aliphatic chains and functional groups that facilitate its role in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps:
Formation of the Heptadecan-9-yloxy Intermediate: This step involves the reaction of heptadecan-9-ol with an appropriate acyl chloride to form the heptadecan-9-yloxy intermediate.
Coupling with 6-oxohexyl Group: The intermediate is then coupled with a 6-oxohexyl group using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of the Amino Group: The resulting compound is reacted with 2-hydroxyethylamine to introduce the amino group.
Final Esterification: The final step involves esterification with heptyl octanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used but generally include substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid interactions.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Industry: Utilized in the formulation of specialized coatings and materials due to its unique chemical properties.
Wirkmechanismus
The compound exerts its effects primarily through its role in lipid nanoparticle delivery systems. It interacts with cellular membranes, facilitating the uptake and release of mRNA into the cytoplasm. The long aliphatic chains and functional groups enhance its ability to form stable nanoparticles, which protect the mRNA from degradation and improve its delivery efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific combination of long aliphatic chains and functional groups, which provide optimal properties for lipid nanoparticle formation and mRNA delivery. Its structure allows for enhanced stability and efficiency compared to similar compounds .
Eigenschaften
Molekularformel |
C40H79NO5 |
|---|---|
Molekulargewicht |
654.1 g/mol |
IUPAC-Name |
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-25-21-27-34-41(35-36-42)33-26-19-15-18-24-31-39(43)45-37-28-20-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI-Schlüssel |
OBICQCJSBKRQKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


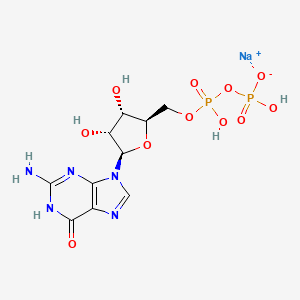
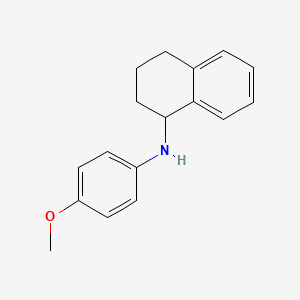

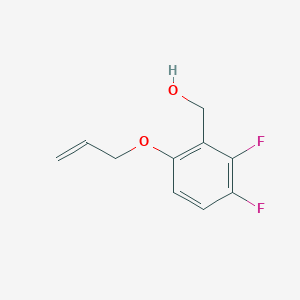

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
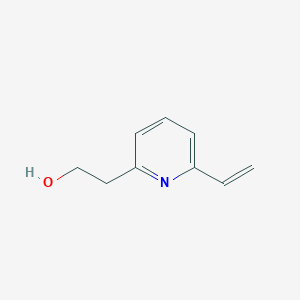
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
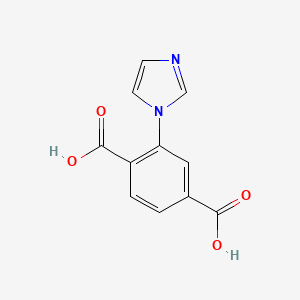
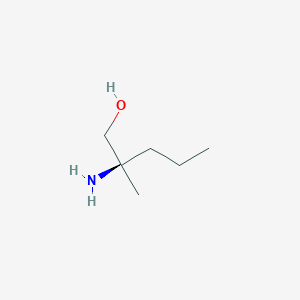

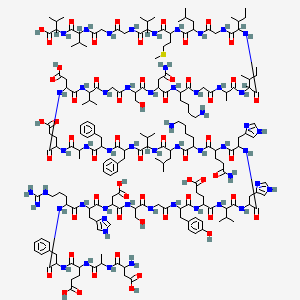
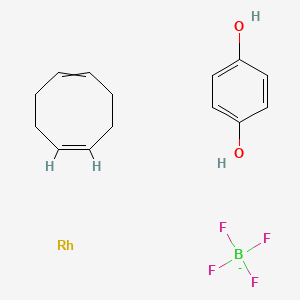
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
